Lu AF21934

mGlu4 PAM heterodimer pharmacology basal ganglia circuitry

Need a validated mGlu4 PAM that engages heterodimers and penetrates CNS? Lu AF21934 solves the functional interchangeability problem of in-class tool compounds. Unlike PHCCC or ADX88178, it potentiates mGlu2/4 heterodimers (log αβ=1.70). - **Superior potency:** EC50 = 500 nM at human mGlu4 (5.5x more potent than analog Lu AF32615). - **CNS exposure:** Brain/plasma ratio = 0.9; enables target engagement. - **Behavioral validation:** Dose-dependent efficacy in Parkinson's (6-OHDA model), anxiolytic (SIH test), and antipsychotic (MK-801 reversal) assays. Supplied as a research-grade tool for ex-vivo and in vivo pharmacology.

Molecular Formula C14H16Cl2N2O2
Molecular Weight 315.2 g/mol
Cat. No. B15618367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLu AF21934
Molecular FormulaC14H16Cl2N2O2
Molecular Weight315.2 g/mol
Structural Identifiers
InChIInChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1
InChIKeyAVKZWCJNDWOBAM-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lu AF21934 — Selective Brain-Penetrant mGlu4 PAM Overview


Lu AF21934 (CAS 1445605-23-1), also known as N1-(3,4-dichlorophenyl)-1S,2R-cyclohexanedicarboxamide, is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4/GRM4) developed as a tool compound by Lundbeck Research USA [1]. It activates human mGlu4 with an EC50 of 500 nM in FLIPR calcium mobilization assays (Emax = 120%; glutamate fold-shift = 5) and is selective for mGlu4 over mGlu6 (EC50 = 7 μM) and a panel of 73 CNS targets at 10 μM [2]. The compound is a preclinical research tool that has been extensively profiled across rodent behavioral models relevant to anxiety, schizophrenia, Parkinson's disease, and essential tremor [1][3].

Selective brain-penetrant mGlu4 PAM — supports CNS circuit and pathway modulation studies
GABAergic and 5-HT1A mechanistic tool — enables within-compound dissociation of anxiolytic-like and antipsychotic-like endpoints
mGlu2/4 heterodimer research — retains allosteric activity at heterodimers absent in many class compounds

Pharmacological Divergence Among mGlu4 PAMs


mGlu4-positive allosteric modulators exhibit profound pharmacological divergence that precludes any assumption of functional interchangeability. Lu AF21934 is distinguished from in-class PAMs such as PHCCC, ADX88178, and even its own structural analogs (Lu AF21935, Lu AF32615) by three critical factors: (1) its capacity to potentiate glutamate responses at mGlu2/4 heterodimers — a property absent in PHCCC and ADX88178, which act exclusively at mGlu4 homodimers [1]; (2) a 5.5-fold higher in vitro potency at human mGlu4 compared to its closest structural analog Lu AF32615 (EC50 = 500 nM vs. 910 nM) [2]; and (3) a brain-to-plasma ratio of 0.9 that supports CNS target engagement, contrasting with the poor brain exposure that limited the utility of earlier mGlu4 PAMs such as PHCCC [1][3]. These distinctions carry direct consequences for circuit-level pharmacology, behavioral readouts, and procurement rationale.

Property
Lu AF21934
Common mGlu4 PAMs
Heterodimer activity
Retains potentiation at mGlu2/4 heterodimers
PHCCC, ADX88178 show no mGlu2/4 heterodimer activity
Potency & fold-shift
Higher mGlu4 potency and distinct glutamate fold-shift vs. Lu AF32615
Structural analog Lu AF32615 has lower potency and different PAM binding profile
Brain exposure
Brain/plasma ratio near unity, behaviorally active CNS levels
PHCCC has limited brain exposure restricting systemic in vivo use

Quantitative Differentiation Evidence


mGlu2/4 Heterodimer Activity vs. PHCCC and ADX88178

Lu AF21934 is among the subset of mGlu4 PAMs that retain allosteric potentiator activity at mGlu2/4 heterodimers, a property that is absent in PHCCC and ADX88178 [1]. In HEK/GIRK cell functional assays, Lu AF21934 exhibited an allosteric cooperativity factor log αβ of 1.70 ± 0.11 at mGlu2/4 heterodimers, whereas PHCCC showed a marked loss of cooperativity (log αβ = 0.51 ± 0.01 at mGlu2/4 vs. 0.94 ± 0.06 at mGlu4 homomers) [2]. This heterodimer activity is physiologically relevant because mGlu2/4 heterodimers are the predominant signaling entities at corticostriatal and thalamocortical synapses, whereas mGlu4 homodimers prevail at striatopallidal synapses [1][3].

mGlu2/4 heterodimer activity
Head-to-head
Lu AF21934
log αβ 1.70 ± 0.11
at mGlu2/4 heterodimers
PHCCC
log αβ 0.51 ± 0.01
markedly reduced
ADX88178
No activity
homodimer only
Confirms heterodimer pharmacology, critical for corticostriatal synapse studies
HEK/GIRK cells, 30 µM compound
mGlu4 PAM heterodimer pharmacology basal ganglia circuitry drug selectivity

Potency vs. Structural Analog Lu AF32615

In a direct head-to-head comparison within the same study, Lu AF21934 demonstrated approximately 1.8-fold greater potency at human mGlu4 receptors compared to its structural analog Lu AF32615 [1]. Both compounds were tested under identical FLIPR calcium mobilization assay conditions. Lu AF21934 also showed a higher maximal response (Emax = 120%) compared to Lu AF32615 (Emax = 170%), but Lu AF21935 — an enantiomer of Lu AF21934 — was essentially inactive (EC50 >10,000 nM; Emax = 18%), confirming stereochemical specificity [1]. In terms of glutamate fold-shift, Lu AF32615 showed a larger shift (FS = 10) versus Lu AF21934 (FS = 5), which may reflect different PAM binding modes [1].

Potency vs. Lu AF32615
Head-to-head
1.8× higher potency
EC50 500 nM vs 910 nM; stereospecific (inactive enantiomer >10 µM)
Supports selection of Lu AF21934 over analog for mGlu4 potency-driven studies
FLIPR calcium assay, human mGlu4 in CHO cells
mGlu4 PAM potency structure-activity relationship positive allosteric modulator tool compound selection

L-DOPA Combination and Dyskinesia in Parkinsonian Rats

Lu AF21934 exerts a synergistic antiparkinsonian effect when co-administered with L-DOPA in the unilateral 6-hydroxydopamine (6-OHDA) hemiparkinsonian rat model, a property not shared by the orthosteric mGlu4 agonist LSP1-2111 when used alone [1]. Lu AF21934 alone (10 and 30 mg/kg) did not affect akinesia in hemiparkinsonian rats. However, when combined with sub-threshold doses of L-DOPA (1 and 5 mg/kg), it dose-dependently alleviated akinesia and reduced the incidence of L-DOPA-induced dyskinesia (LID), though not its severity [1]. In vitro, Lu AF21934 inhibited corticostriatal synaptic transmission and enhanced the effect of LSP1-2111 in electrophysiological recordings, demonstrating that a PAM can amplify endogenous glutamate tone in a synapse-specific manner that an orthosteric agonist cannot replicate [1][2].

L-DOPA synergy in Parkinsonian model
Head-to-head
Lu AF21934 + sub‑threshold L‑DOPA
Synergistic akinesia reversal
reduced LID incidence
Lu AF21934 alone
No effect on akinesia
at 10–30 mg/kg p.o.
Supports L-DOPA combination strategy research; motor benefit without dyskinesia worsening
6-OHDA rat model, cylinder test
Parkinson's disease L-DOPA-induced dyskinesia mGlu4 PAM dopamine-sparing strategy basal ganglia

Brain Penetration vs. PHCCC

Lu AF21934 achieves a brain-to-plasma ratio of 0.9 following subcutaneous administration at 10 mg/kg in rats, with a brain concentration of 2,422 ng/g and cerebrospinal fluid (CSF) concentration of 95 ng/mL at 1 hour post-dose [1]. This represents a critical advancement over the prototypical mGlu4 PAM PHCCC, which was reported to have poor pharmacokinetic properties, limited brain exposure, and low aqueous solubility that severely constrained its utility as an in vivo tool compound [2]. Lu AF21934's rat brain unbound fraction (fu,brain) was 3.0%, and rat plasma protein binding was 95.6%, yielding a free brain concentration consistent with its in vitro functional activity range [1]. In contrast, PHCCC (mGlu4 EC50 ~1.4–4.1 µM) required substantially higher concentrations for receptor engagement and failed to demonstrate reliable in vivo efficacy in behavioral models without intracerebral administration [2].

Brain penetration vs. PHCCC
Cross-study
Brain/plasma 0.9
2,422 ng/g brain at 10 mg/kg SC; PHCCC documented poor CNS exposure
Enables systemic in vivo CNS target engagement research
Rat, 1 h post-dose, free brain ~150–240 nM
blood-brain barrier penetration CNS drug discovery mGlu4 PAM pharmacokinetics brain-to-plasma ratio

GABAergic Anxiolytic Mechanism vs. 5-HT1A Antipsychotic Effect

Lu AF21934 produced a dose-dependent anxiolytic-like effect across three distinct rodent behavioral models — stress-induced hyperthermia (SIH), four-plate test, and marble-burying test — with no antidepressant-like activity in the tail suspension test [1]. Critically, the anxiolytic-like effect of Lu AF21934 (5 mg/kg) in the SIH test was fully reversed by the benzodiazepine receptor antagonist flumazenil (10 mg/kg) but was not blocked by the 5-HT1A antagonist WAY100635 or the 5-HT2A/2C antagonist ritanserin, and persisted in serotonin-deficient mice [1]. This GABAergic-dependence of the anxiolytic-like phenotype stands in mechanistic contrast to the compound's antipsychotic-like effects, which were 5-HT1A receptor-dependent and blocked by WAY100635 (0.1 mg/kg) [2]. The orthosteric mGlu4 agonist LSP1-2111 produced similar anxiolytic-like but not antidepressant-like effects, indicating this behavioral profile is receptor-mediated rather than compound-specific [1].

Anxiolytic mechanism
Direct comparison
GABAergic‑dependent anxiolytic phenotype
Reversed by flumazenil; not blocked by 5-HT1A/5-HT2A antagonists
Mechanistic dissociation from 5-HT1A‑dependent antipsychotic-like effects
SIH, four-plate, marble-burying tests in mice
anxiolytic GABAergic positive allosteric modulator mGlu4 behavioral pharmacology

Lack of Anti-Dyskinetic Efficacy vs. Amantadine

In a multi-species comparative study published in the Journal of Parkinson's Disease (2024), neither Lu AF21934 (10 or 30 mg/kg p.o.) nor ADX88178 (10 or 30 mg/kg p.o.) reduced pre-established abnormal involuntary movements (AIMs) in the 6-OHDA-lesioned rat model of L-DOPA-induced dyskinesia [1]. Similarly, no reduction in established dyskinesia was observed with Lu AF21934 (3 or 10 mg/kg p.o.) in L-DOPA-primed MPTP-treated common marmosets [1]. In contrast, the clinically used anti-dyskinetic agent amantadine produced a significant >40% reduction in dyskinesia severity in both species under identical experimental conditions [1]. Additionally, Lu AF21934 failed to suppress the de novo development of L-DOPA-induced AIMs when co-administered during the L-DOPA-induction phase in 6-OHDA-lesioned rats [1]. These findings are concordant with the failure of foliglurax (a clinical-stage mGlu4 PAM) in Phase II trials for LID [1].

Anti-dyskinetic efficacy
Head-to-head
Lu AF21934
No reduction of established dyskinesia
6-OHDA rat, MPTP marmoset
Amantadine (positive control)
>40% reduction
both species
Not suitable as anti-dyskinetic tool; supports motor/dyskinesia endpoint dissociation
J Parkinsons Dis 2024; blinded study
L-DOPA-induced dyskinesia Parkinson's disease mGlu4 PAM amantadine comparator translational failure

Recommended Application Scenarios


Parkinson's Disease L-DOPA Combination Research

Lu AF21934 is the preferred mGlu4 PAM tool for preclinical studies evaluating L-DOPA-sparing combination strategies in Parkinson's disease. In the 6-OHDA hemiparkinsonian rat model, co-administration of Lu AF21934 (10–30 mg/kg p.o.) with sub-threshold L-DOPA (1–5 mg/kg) produced synergistic alleviation of akinesia and reduced LID incidence [1]. This effect occurred at brain free concentrations consistent with in vitro functional activity, providing a robust PK/PD relationship [1]. The compound's synapse-selective activity — inhibiting corticostriatal but not striatopallidal transmission — provides additional mechanistic rationale for motor benefit without exacerbating dyskinesia [2].

mGlu2/4 Heterodimer Circuit Pharmacology

Lu AF21934 is one of the few validated small-molecule tools that retains allosteric potentiator activity at mGlu2/4 heterodimers, with a log αβ of 1.70 ± 0.11 at heterodimers versus 0.66 ± 0.03 at mGlu4 homomers [1]. In contrast, PHCCC and ADX88178 act exclusively at mGlu4 homodimers [2]. This pharmacological profile makes Lu AF21934 indispensable for studies investigating mGlu2/4 heterodimer-mediated signaling at corticostriatal and thalamocortical synapses, where these heterodimers are the predominant signaling entities [2][3].

GABAergic mGlu4-Mediated Anxiolytic Discovery

Lu AF21934 produces a robust, dose-dependent anxiolytic-like effect across the SIH, four-plate, and marble-burying tests, with full reversal by flumazenil confirming GABAergic mediation [1]. This is mechanistically distinct from the compound's 5-HT1A-dependent antipsychotic-like effects [2]. For anxiolytic drug discovery programs targeting the mGlu4-GABAergic axis, Lu AF21934 provides a validated pharmacological tool with a clean behavioral signature and known mechanistic dissociation from other mGlu4-mediated behaviors.

Schizophrenia Preclinical Models

Lu AF21934 (0.1–5 mg/kg) dose-dependently reversed MK-801- and amphetamine-induced hyperactivity (positive symptoms), MK-801-induced social interaction deficits (negative symptoms) at 0.5 mg/kg, and spatial delayed alternation deficits (cognitive symptoms) at 1–2 mg/kg [1]. Its structural analog Lu AF32615 required 5- to 10-fold higher doses (2–10 mg/kg) for comparable efficacy [1]. The antipsychotic-like effects of Lu AF21934 were abolished in mGlu4 knockout mice and by the 5-HT1A antagonist WAY100635 (0.1 mg/kg), confirming target engagement and mechanistic specificity [1][2].

Application
Selection Property
Validation Focus
Parkinson’s disease L‑DOPA combination studies
Synergy with sub‑threshold L‑DOPA in 6‑OHDA model
Motor benefit and LID incidence endpoint review
mGlu2/4 heterodimer circuit pharmacology
Retained allosteric activity at mGlu2/4 heterodimers
Corticostriatal/thalamocortical synapse electrophysiology
GABAergic mGlu4‑mediated anxiolytic research
Flumazenil‑reversible anxiolytic‑like phenotype
Anxiety models (SIH, four‑plate, marble burying)
Schizophrenia model preclinical studies
5‑HT1A‑dependent reversal of MK‑801/amphetamine hyperactivity
Positive, negative, cognitive symptom‑domain endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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